molecular formula C26H24N6O B1191789 JH-IX-179

JH-IX-179

Numéro de catalogue: B1191789
Poids moléculaire: 436.519
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

JH-IX-179 is a novel type I ATP competitive, extremely potent and selective FLT3 inhibitor. This compound has IC50 (FLT3, D835Y) = 4 nM;  and IC50 (FLT3, ITD)=10nm. This compound displays similar potency as crenolanib against FLT3-D835Y and FLT3-ITD transduced Ba/F3 cells as well as two human leukemia cell lines MOLM-13 and MOLM-14. However, this compound is considerably more selective for FLT3 and FLT3 mutants than crenolanib. Furthermore, this compound displayed very little human serum protein binding and effectively inhibited autophosphorylation of FLT3 and the activity of signaling molecules downstream of FLT3-D835Y and FLT3-ITD.

Applications De Recherche Scientifique

Introduction to JH-IX-179

This compound is a novel compound developed as a selective inhibitor targeting the FLT3 (Fms-like tyrosine kinase 3) receptor, which is implicated in various hematological malignancies, particularly acute myeloid leukemia (AML). This compound has shown significant promise in preclinical studies, demonstrating potent inhibition of FLT3 mutations that are commonly associated with drug resistance in AML patients. The following sections will delve into its applications, supported by case studies and comprehensive data.

Oncology Applications

Acute Myeloid Leukemia (AML) Treatment

  • This compound has been primarily investigated for its efficacy against FLT3-mutated AML. It exhibits high affinity for active isoforms of FLT3, including FLT3-ITD (internal tandem duplication) and FLT3-D835Y, which are prevalent in AML cases. In vitro studies indicate that this compound effectively inhibits cell proliferation and induces apoptosis in FLT3-mutated cell lines, such as MOLM-13 and MOLM-14, with IC50 values around 11 nM and 70 nM respectively .

Mechanism of Action

  • The mechanism through which this compound operates involves:
    • Inhibition of Autophosphorylation : It prevents the autophosphorylation of FLT3, disrupting downstream signaling pathways essential for cancer cell survival.
    • Cell Cycle Arrest : In cells expressing FLT3-ITD, this compound induces G1 phase arrest, while in D835Y-expressing cells, it primarily triggers apoptosis .

Selectivity and Safety Profile

Kinase Selectivity

  • This compound demonstrates remarkable selectivity for FLT3 over other kinases. In a comprehensive profiling study against 456 kinases, it showed minimal interaction with kinases other than FLT3, indicating a favorable safety profile for potential therapeutic use .

Binding Affinity

  • The compound exhibits low binding affinity to human serum proteins compared to other FLT3 inhibitors like PKC412, suggesting reduced potential for off-target effects and improved pharmacokinetics .

Preclinical Findings

In Vivo Efficacy

  • Preclinical models have validated the effectiveness of this compound in inhibiting tumor growth in mouse models harboring FLT3 mutations. The compound was well-tolerated with no significant adverse effects reported during the trials .

Case Studies

Case StudyDescriptionFindings
MOLM-13 Cell Line Study Evaluated the effect of this compound on MOLM-13 cells expressing FLT3 mutations.Induced apoptosis with an IC50 of 11 nM; significant reduction in cell viability observed.
Patient-Derived Primagraft Study Tested this compound on patient-derived AML primagraft models from mice.Achieved an IC50 of 70 nM against FLT3-D835Y and FLT3-ITD positive samples; confirmed selectivity and efficacy .
KinomeScan Analysis Assessed the selectivity of this compound against a panel of kinases.Showed >95% inhibition specifically on FLT3 mutants; minimal interaction with other kinases .

Propriétés

Formule moléculaire

C26H24N6O

Poids moléculaire

436.519

SMILES

O=C1C2=C(NC3=C2C=CC(C4=CNN=C4)=C3)C5=C1C=CC(C6=CN(CCCN(C)C)N=C6)=C5

Apparence

Solid powder

Synonymes

JH-IX-179;  JH-IX 179;  JH-IX179.; 3-(1-(3-(dimethylamino)propyl)-1H-pyrazol-4-yl)-7-(1H-pyrazol-4-yl)indeno[1,2-b]indol-10(5H)-one

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JH-IX-179
Reactant of Route 2
Reactant of Route 2
JH-IX-179
Reactant of Route 3
Reactant of Route 3
JH-IX-179
Reactant of Route 4
Reactant of Route 4
JH-IX-179
Reactant of Route 5
Reactant of Route 5
JH-IX-179
Reactant of Route 6
Reactant of Route 6
JH-IX-179

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.